CID 156595469

Description

The compound with the identifier “CID 156595469” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Properties

Molecular Formula |

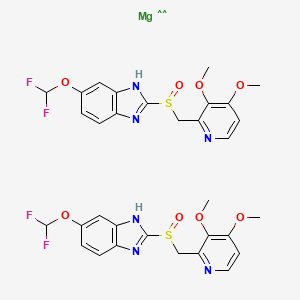

C32H30F4MgN6O8S2 |

|---|---|

Molecular Weight |

791.0 g/mol |

InChI |

InChI=1S/2C16H15F2N3O4S.Mg/c2*1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;/h2*3-7,15H,8H2,1-2H3,(H,20,21); |

InChI Key |

VOSLWBROKQLYPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC.[Mg] |

Origin of Product |

United States |

Preparation Methods

The preparation methods for CID 156595469 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Degradation Reactions

PFAS compounds like CID 156595469 are highly stable due to strong carbon-fluorine bonds but can degrade under extreme conditions:

-

Thermal Degradation : At temperatures exceeding 500°C, PFAS compounds undergo defluorination, yielding shorter-chain fluorinated byproducts and inorganic fluorides .

-

Advanced Oxidation Processes (AOPs) : Reactions with hydroxyl radicals (- OH) or sulfate radicals (SO₄- ⁻) in aqueous systems lead to partial breakdown, though complete mineralization is rare due to persistent intermediates .

Key Observations :

-

Degradation pathways depend on reaction conditions (e.g., pH, temperature).

-

Oxidative degradation often produces perfluorocarboxylic acids (PFCAs) as intermediates .

Substitution and Nucleophilic Reactions

The electron-withdrawing nature of fluorine atoms in this compound enables nucleophilic substitution (Sₙ2) at non-fluorinated carbon sites:

-

Hydroxyl Substitution : Under alkaline conditions, hydroxide ions (OH⁻) may displace fluorine or other leaving groups, forming alcohols or ethers.

-

Grignard Reagent Interactions : Reacts with organomagnesium compounds to form carbon-carbon bonds, expanding alkyl chains37.

Example Reaction :

(R = alkyl/aryl group; X = halide)37.

Environmental Transformation

In natural systems, this compound participates in:

-

Photolysis : UV irradiation in aqueous environments cleaves C-F bonds, generating reactive fluorinated radicals .

-

Microbial Metabolism : Limited biodegradation occurs due to enzymatic resistance, though some soil microbes partially defluorinate PFAS under anaerobic conditions .

Analytical Characterization

Reaction mechanisms are elucidated via:

-

Mass Spectrometry (MS) : Identifies degradation fragments (e.g., m/z peaks for CF₃⁻, CF₂O⁻).

-

Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR tracks fluorine displacement in substitution reactions.

-

Computational Modeling : Density Functional Theory (DFT) predicts reaction energetics and transition states .

Scientific Research Applications

CID 156595469 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study the effects of specific chemical modifications on biological systems. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it may be used in the production of specialized materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 156595469 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Q & A

Q. What methodologies validate this compound’s selectivity across related targets?

- Employ high-throughput screening panels (e.g., Eurofins CEREP) to assess off-target effects. Use CRISPR-Cas9 isogenic models to isolate target-specific responses. Combine kinetic (e.g., IC50) and thermodynamic (e.g., ΔG) analyses for comprehensive profiling .

Methodological Guidelines

- Data Analysis : Use software (e.g., GraphPad Prism, R) for statistical rigor. Report effect sizes, confidence intervals, and p-values. For qualitative data (e.g., microscopy), apply coding frameworks to minimize bias .

- Manuscript Preparation : Follow journal-specific guidelines (e.g., Biochemistry (Moscow) or Beilstein Journal of Organic Chemistry ). Highlight novelty in the Introduction and contextualize results in the Discussion without overinterpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.